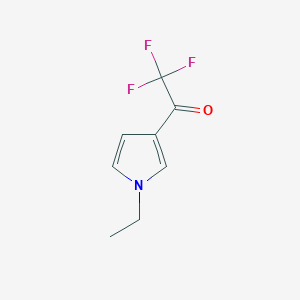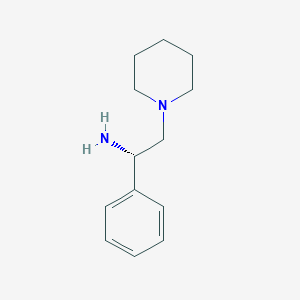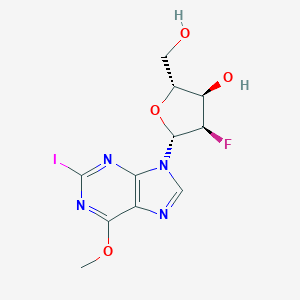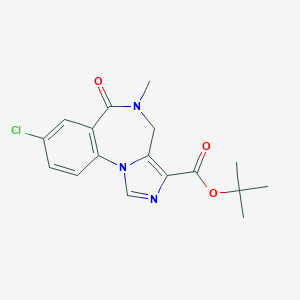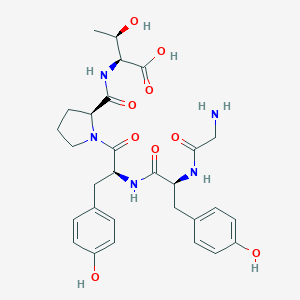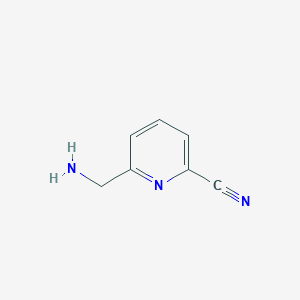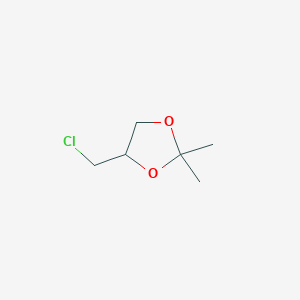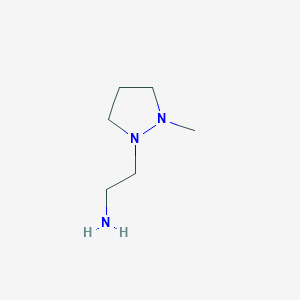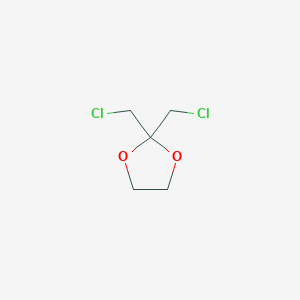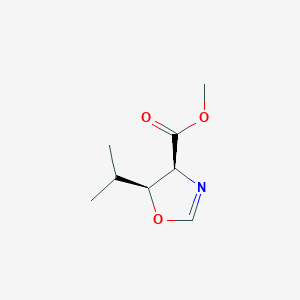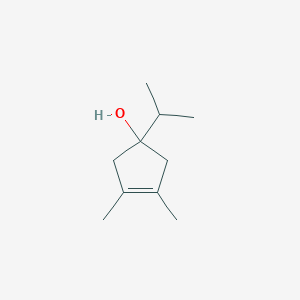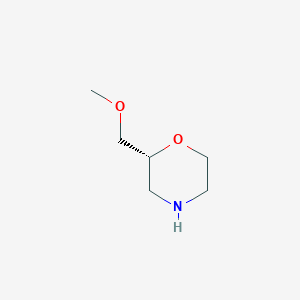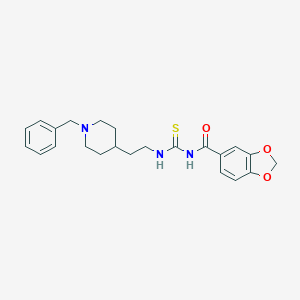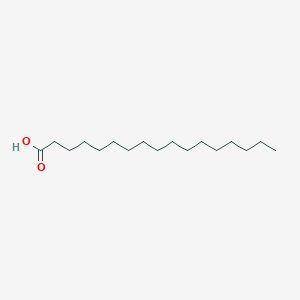![molecular formula C22H33NO5 B114801 [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate CAS No. 152504-55-7](/img/structure/B114801.png)
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate is a chemical compound with the molecular formula C22H33NO5. It is known for its unique structure, which includes a total of 61 bonds, 28 non-hydrogen bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, 1 aromatic ketone, and 1 aliphatic secondary amine
准备方法
Synthetic Routes and Reaction Conditions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the incorporation of the compound into cellulosic polymers using the “solution casting” method or into hydrogels using the “impregnation” method . The release-rate kinetics from these systems have been studied using a closed sink kinetic model, which follows first-order kinetics .
Industrial Production Methods: In industrial settings, diisovaleryl tert-butalone is often produced by incorporating it into cellulosic polymers such as cellulose acetate, cellulose acetate butyrate, and hydroxypropyl methyl cellulose phthalate . These polymers are chosen for their ability to sustain and control the release of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions: [3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in the reactions involving diisovaleryl tert-butalone include beta-cyclodextrin, which forms inclusion complexes with the compound to improve its stability and release pattern . The reaction conditions often involve the use of cellulosic polymers and hydrogels to control the release rate and sustain the compound’s activity .
Major Products Formed: The major products formed from the reactions of diisovaleryl tert-butalone depend on the specific reagents and conditions used. For example, when incorporated into cellulose acetate butyrate as a beta-cyclodextrin inclusion complex, the release pattern approximates Higuchi’s expression for a monolithic matrix system .
科学研究应用
In the pharmaceutical industry, it is being explored as a site-specific chemical delivery system for potential antiglaucoma treatment . The compound’s ability to sustain and control release makes it suitable for use in controlled-release formulations.
In materials science, diisovaleryl tert-butalone is incorporated into cellulosic polymers and hydrogels to create materials with specific release-rate kinetics
作用机制
The mechanism of action of diisovaleryl tert-butalone involves its incorporation into cellulosic polymers and hydrogels, which control its release rate and sustain its activity . The compound’s molecular targets and pathways are primarily related to its ability to form inclusion complexes with beta-cyclodextrin, which improves its stability and release pattern .
相似化合物的比较
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate can be compared to other similar compounds, such as isovaleryl sucrose esters, which have been identified as having potential antitumor effects .
List of Similar Compounds:- Isovaleryl sucrose esters
- TERT activator compound (TAC)
This compound stands out due to its unique structure and potential applications in pharmaceuticals and materials science. Its ability to form stable inclusion complexes and sustain release makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
152504-55-7 |
|---|---|
分子式 |
C22H33NO5 |
分子量 |
391.5 g/mol |
IUPAC 名称 |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
InChI 键 |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
规范 SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
同义词 |
diisovaleryl tert-butalone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


